z-Glycine N-carboxyanhydride
Description
Historical Development and Academic Significance of N-Carboxyanhydride Chemistry
The journey of N-carboxyanhydrides began over a century ago with the pioneering work of Hermann Leuchs. In 1906, Leuchs first reported the synthesis of these compounds, which are now often referred to as "Leuchs' anhydrides". cancer.govencyclopedia.pubmdpi.com His initial discovery was somewhat serendipitous, occurring during an attempt to purify N-ethoxycarbonyl α-amino acid chlorides. encyclopedia.pub The first polymerization of NCAs was also accidental, a result of the thermal instability of the monomers. rsc.org Following Leuchs's initial reports, systematic investigation into NCA synthesis was advanced by researchers like Wessely in the 1920s. mdpi.com
The primary academic significance of NCAs lies in their role as efficient monomers for the ring-opening polymerization (ROP) to produce polypeptides. cancer.govbenthamdirect.com This method is considered the most economical and expedient process for creating long polypeptide chains, often exceeding what is practical with conventional solid-phase peptide synthesis. illinois.edu The ROP of NCAs can be initiated by various nucleophiles and bases, including primary amines, which has been a common method for decades. illinois.edud-nb.info
Two principal methods have been established for NCA synthesis: the "Leuchs method," involving the cyclization of N-alkoxycarbonyl-amino acids, and the more widely used "Fuchs-Farthing method," which employs phosgene (B1210022) or its derivatives as a cyclizing agent. encyclopedia.pubmdpi.com A significant challenge in NCA chemistry has always been the need for highly pure monomers, as impurities can terminate the polymerization process. mdpi.comtandfonline.com
The field saw a major advancement in 1997 when Deming introduced the use of transition metal complexes, such as organonickel compounds, as initiators. researchgate.netrhhz.net This development enabled the synthesis of high molecular weight polypeptides with low polydispersity, overcoming many of the termination reactions that plagued earlier methods. rhhz.net Further research has explored a wide range of initiators, including rare earth metal complexes and lithium hexamethyldisilazide (LiHMDS), which facilitates superfast polymerization. d-nb.inforhhz.net
The ability to create well-defined block copolymers by sequentially adding different NCA monomers is another cornerstone of their academic importance. illinois.edu This versatility has allowed for the construction of complex macromolecular architectures, including diblock, triblock, star-shaped, and dendritic structures, which are invaluable for applications in drug delivery, tissue engineering, and as antimicrobial agents. cancer.govd-nb.info
| Key Milestone | Description | Year |
| Discovery | Hermann Leuchs first synthesizes α-amino acid N-carboxyanhydrides (NCAs). cancer.govencyclopedia.pub | 1906 |
| Fuchs-Farthing Method | A widely used method for NCA synthesis using phosgene is developed. encyclopedia.pub | 1922-1950 |
| Living Polymerization | The concept of "living polymers" is described by M. Szwarc, later applied to NCA ROP. encyclopedia.pub | 1956 |
| Controlled ROP | Timothy J. Deming introduces transition metal initiators for controlled ROP of NCAs. researchgate.netrhhz.net | 1997 |
Specific Relevance of Glycine (B1666218) N-Carboxyanhydride (Gly-NCA) and N-Substituted Glycine N-Carboxyanhydrides (NNCA), including z-Glycine N-carboxyanhydride
Glycine, being the simplest amino acid with no side chain, provides a unique monomer in the form of Glycine N-carboxyanhydride (Gly-NCA). Its polymerization leads to polyglycine, the simplest polypeptide. However, the more significant development in recent years has been the emergence of N-substituted glycine N-carboxyanhydrides (NNCAs), also referred to as R-NCAs. rsc.org The polymerization of these monomers yields N-substituted polyglycines, commonly known as polypeptoids. rsc.org
Polypeptoids are a class of peptidomimetics that have garnered significant interest because they can mimic the structure and function of natural peptides while often exhibiting enhanced proteolytic stability and bioavailability. The absence of the amide proton in polypeptoids prevents the formation of hydrogen bonds that define secondary structures like α-helices and β-sheets in polypeptides. This results in highly flexible chains, a property that is advantageous for certain biomaterial applications.
Within this class of NNCAs, This compound (also known as benzyloxycarbonyl-glycine N-carboxyanhydride) is a key compound. The "Z" group (benzyloxycarbonyl) serves as a protecting group for the nitrogen atom. This is particularly relevant in the synthesis of more complex peptide structures. For instance, the synthesis of Poly-L-lysine has been achieved using N-carbobenzyloxy-α-N-carboxy-L-lysine anhydride (B1165640), which is subsequently deprotected. wikipedia.org The Z-group can be removed under specific conditions, allowing for further chemical modification or revealing the primary amine for subsequent reactions. This makes Z-Glycine NCA a versatile intermediate in the synthesis of well-defined peptidomimetics and block copolymers where precise control over the polymer architecture is required.
Overview of Current Research Trajectories in Glycine-Derived N-Carboxyanhydride Chemistry
Current research in the field of glycine-derived NCAs is vibrant and multifaceted, pushing the boundaries of polypeptide and polypeptoid synthesis. A major focus is on developing more efficient and controlled polymerization techniques. rsc.org While primary amines are classic initiators, they can lead to slow polymerization. acs.org Consequently, researchers are exploring novel initiators and catalysts to accelerate the reaction and achieve better control over the resulting polymer's molecular weight and structure. acs.orgnih.gov
One significant trend is the development of polymerization methods that are tolerant of impurities, particularly water. oup.com Traditionally, NCA polymerization requires stringent anhydrous conditions, which can be a major hurdle for large-scale and industrial applications. benthamdirect.comoup.com Recent breakthroughs include polymerization at the water-oil interface and even in aqueous solutions, a process termed aqueous ring-opening polymerization-induced self-assembly (ROPISA). oup.comrsc.org This technique allows for the one-pot synthesis of well-defined nanostructures, where the secondary structure of the forming polypeptide can control the final nanoparticle shape. rsc.org
Another active area of research involves expanding the range of functional groups that can be incorporated into polypeptoids via NNCAs. This allows for the creation of "smart" polymers that can respond to environmental stimuli such as pH or temperature, and for the attachment of therapeutic agents or targeting ligands for drug delivery applications. For example, the incorporation of alkyne side chains allows for post-polymerization modification via click chemistry. chinesechemsoc.org
Furthermore, the synthesis of complex architectures like block and star-shaped copolypeptoids continues to be a major research driver. These materials are being investigated for a wide array of biomedical applications, from gene delivery to tissue engineering scaffolds and antimicrobial surfaces. d-nb.infochinesechemsoc.org The unique properties of polypeptoids, stemming from their glycine backbone, make them highly promising candidates for creating next-generation biomaterials. rsc.org
| Research Area | Focus | Significance |
| Controlled Polymerization | Developing novel initiators and catalysts (e.g., acids, crown ethers) to accelerate ROP and improve control. nih.govchinesechemsoc.org | Enables synthesis of well-defined polypeptides with predictable molecular weights and low dispersity. chinesechemsoc.org |
| Aqueous ROPISA | Performing NCA polymerization in aqueous environments to form self-assembled nanostructures. rsc.org | Simplifies synthesis, reduces the need for toxic solvents, and allows one-pot formation of nanomaterials. benthamdirect.comrsc.org |
| Functional Polypeptoids | Synthesizing NNCAs with diverse functional side chains for advanced applications. | Creates "smart" materials for drug delivery, diagnostics, and responsive systems. |
| Complex Architectures | Building block, star, and brush-like polymers from glycine-derived NCAs. | Generates advanced materials with tailored properties for tissue engineering and other biomedical uses. cancer.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-6-12(11(15)17-9)10(14)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVPEWOITAFJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ring Opening Polymerization Rop of N Carboxyanhydrides Derived from Glycine
Fundamental Principles of N-Carboxyanhydride Ring-Opening Polymerization
The polymerization of NCAs proceeds through several potential mechanisms, largely dictated by the choice of initiator and reaction conditions. NCAs possess four reactive sites: two electrophilic carbonyl carbons (at the C-2 and C-5 positions) and two potentially nucleophilic sites after deprotonation (the N-H and C-H groups) nih.gov. This reactivity allows the anhydride (B1165640) ring to be opened, leading to polymerization nih.gov.
Two primary mechanisms are generally accepted for NCA polymerization: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM) illinois.edudcu.ieresearchgate.net.
Normal Amine Mechanism (NAM): This mechanism is typically initiated by nucleophiles such as primary or secondary amines. dcu.iersc.org The initiator attacks the C-5 carbonyl of the NCA monomer, leading to the opening of the ring and the formation of a carbamic acid intermediate. This intermediate then rapidly loses a molecule of carbon dioxide (decarboxylation) to generate a new terminal amine group, which can then attack another NCA monomer, propagating the polymer chain. dcu.iemdpi.com This process is considered a chain-growth polymerization. rsc.org
Activated Monomer Mechanism (AMM): This pathway is favored when strong, non-nucleophilic bases, such as tertiary amines or alkoxides, are used as initiators. illinois.edumdpi.com The base deprotonates the N-H group of the NCA monomer, creating a highly nucleophilic NCA anion. illinois.edu This "activated monomer" then attacks another NCA molecule to initiate polymerization. illinois.edufrontiersin.org The AMM is suitable for NCA and NTA (N-thiocarboxyanhydride) monomers but not for N-substituted glycine (B1666218) NCAs (NNCAs) because they lack a proton on the nitrogen atom. frontiersin.org
A third potential pathway, the "carbamate mechanism," involves the propagation via a terminal carbamate (B1207046) group. However, this is now considered less likely for NCA polymerization initiated by amines. rsc.orgmdpi.com The choice of mechanism is critical as it influences the control over the final polypeptide's molecular weight and dispersity. nih.gov
Initiator Systems in NCA ROP
The selection of an appropriate initiator system is crucial for controlling the ROP of NCAs, influencing polymerization kinetics, and determining the characteristics of the resulting polypeptide.
Amines are the most common class of initiators for NCA ROP. illinois.edufrontiersin.org
Primary Amines: These are highly nucleophilic and serve as efficient initiators that operate through the NAM. illinois.edumdpi.com The initiation rate with primary amines is often much faster than the propagation rate, which is a key condition for achieving polymers with a narrow molecular weight distribution. nih.gov
Secondary Amines: The role of secondary amines is more complex as they can act as both nucleophiles (initiating via NAM) and bases (initiating via AMM). nih.govdcu.ie The balance between these two pathways depends on the specific amine and reaction conditions. A novel strategy has been developed that uses a combination of primary and secondary amines to achieve a fast and living polymerization at room temperature. acs.org
Tertiary Amines: As non-nucleophilic bases, tertiary amines typically initiate polymerization through the AMM by deprotonating the NCA monomer. nih.govillinois.edumdpi.com This method can be used to produce very high molecular weight polypeptides. illinois.edu
Table 1: Comparison of Amine Initiator Effects in NCA ROP
| Initiator Type | Primary Mechanism | Key Characteristics |
| Primary Amine | Normal Amine Mechanism (NAM) | Fast initiation, good control over molecular weight, narrow dispersity. nih.gov |
| Secondary Amine | NAM and/or Activated Monomer Mechanism (AMM) | Can act as both nucleophile and base; mechanism depends on conditions. nih.govdcu.ie |
| Tertiary Amine | Activated Monomer Mechanism (AMM) | Acts as a base; can produce high molecular weight polymers. nih.govillinois.edu |
To overcome the side reactions often associated with amine-initiated polymerizations, transition metal complexes have been developed as highly effective initiators. illinois.edu Zerovalent nickel and cobalt complexes, in particular, allow for the living polymerization of NCAs, yielding high molecular weight polypeptides with narrow molecular weight distributions. illinois.edu
The mechanism involves the oxidative addition of the metal complex across the anhydride bond of the NCA monomer, forming a metallacyclic intermediate. illinois.edudcu.ie This intermediate is the active propagating species. illinois.edu This method offers excellent control over the polymerization process, enabling the synthesis of well-defined block copolypeptides by the sequential addition of different monomers. illinois.edu A key advantage is that the metal ions can be easily removed from the final polymer. illinois.edu However, a drawback of some metal-based systems is their potential non-reactivity towards certain N-substituted NCAs. dcu.ie
Table 2: Selected Metal Complexes Used in NCA ROP
| Metal Complex | Abbreviation | Key Features |
| (2,2'-bipyridine)nickel(1,5-cyclooctadiene) | bpyNi(COD) | Allows for living polymerization; produces high molecular weight polypeptides. illinois.edu |
| Tetrakis(trimethylphosphine)cobalt | (PMe₃)₄Co | Enables controlled polymerization via metallacyclic intermediates. illinois.edu |
| Zinc Acetate | Zn(OAc)₂ | Used with low-nucleophilicity amines to control polymerization. mdpi.com |
To produce metal-free polypeptides for biomedical applications, significant research has focused on organic initiators and catalysts. rsc.orgnih.gov This approach avoids potential toxicity from residual metal catalysts. nih.gov
Various organic molecules can initiate NCA ROP, including alcohols and silyl-amines. rsc.orgfrontiersin.org Recently, hydrogen-bonding organocatalysis has emerged as a powerful strategy. nih.gov Fluorinated alcohols, for instance, can act as catalysts by forming multiple hydrogen bonds with the monomer and the initiator. nih.gov These interactions activate the NCA monomer while simultaneously stabilizing the propagating chain end, leading to a fast and selective polymerization without the need for a co-catalyst. nih.gov This method provides a metal-free route to well-defined polypeptides. nih.gov Other systems, such as those using amino acid salts as bifunctional initiators, have also shown promise for achieving fast and controlled polymerization, even in the presence of water. chemrxiv.org
Polymerization of N-Substituted Glycine N-Carboxyanhydrides (NNCA) to Form Polypeptoids
Polypeptoids, or poly(N-substituted glycine)s, are a class of polymers that mimic the structure of polypeptides. rsc.org They are synthesized through the ring-opening polymerization of N-substituted glycine N-carboxyanhydrides (NNCAs). nih.govmdpi.com This structural variation—moving the side chain from the α-carbon to the amide nitrogen—imparts unique properties to polypeptoids. rsc.orgmdpi.com
The synthesis of polypeptoids via NNCA ROP has several distinct features compared to the polymerization of conventional NCAs:
Absence of Backbone Hydrogen Bonding: The substitution on the amide nitrogen eliminates the N-H group, which acts as a hydrogen bond donor in polypeptides. mdpi.com This lack of backbone hydrogen bonding prevents the formation of stable secondary structures like α-helices and β-sheets, which are characteristic of polypeptides. nih.gov Consequently, the properties of polypeptoids are primarily determined by their side chains and monomer sequence. mdpi.com
Reduced Side Reactions: The ROP of NNCAs is significantly less prone to side reactions compared to NCA polymerization. nih.gov The absence of the acidic N-H proton means that the activated monomer mechanism (AMM) is not a viable pathway, simplifying the polymerization process. frontiersin.org
Different Polymerization Kinetics: The reactivity of NNCAs is generally lower than that of their unsubstituted NCA counterparts. For example, glycine NCA polymerizes much faster than sarcosine-NCA (N-methylglycine NCA), indicating that N-alkylation reduces the monomer's reactivity. mdpi.com
Enhanced Solubility and Processability: The lack of strong, regular hydrogen bonding often leads to enhanced solubility in a wider range of organic solvents and improved processability compared to many polypeptides, which can be prone to aggregation.
These distinctive features make polypeptoids a versatile class of biomimetic polymers with applications in areas such as non-fouling surfaces and drug delivery systems. nih.govmdpi.com
Comparative Analysis of Reactivity Between N-H NCAs and N-Substituted NCAs
The reactivity of N-carboxyanhydrides (NCAs) in ring-opening polymerization (ROP) is significantly influenced by the substitution pattern on the nitrogen atom of the NCA ring. A comparative analysis between N-H NCAs, such as glycine NCA, and N-substituted NCAs, reveals substantial differences in their polymerization kinetics and mechanisms.
Fundamental Reactivity Differences
The most prominent difference lies in the polymerization rate. Unsubstituted (N-H) NCAs, like glycine NCA, generally exhibit much faster polymerization kinetics compared to their N-substituted counterparts. researchgate.net This difference is primarily attributed to the nature of the propagating chain end. In the amine-initiated ROP of an N-H NCA, the propagating species is a primary amine. Conversely, for an N-substituted NCA, the propagating chain end is a secondary amine. The increased steric hindrance around the secondary amine in the propagating chain of N-substituted NCAs impedes the nucleophilic attack on the incoming monomer, leading to a slower rate of polymerization.
Mechanistic Considerations
For both N-H and N-substituted NCAs, the polymerization initiated by primary amines typically proceeds via the "normal amine mechanism" (NAM). Density Functional Theory (DFT) studies have shown that the rate-determining step in this mechanism is the nucleophilic attack of the amine at the C5 carbonyl carbon of the NCA ring. While the fundamental mechanism is similar, the energy barrier for this step can be influenced by the nature of the attacking amine (primary vs. secondary) and the monomer structure.
A key mechanistic distinction arises when using strong, non-nucleophilic bases as initiators. N-H NCAs can be deprotonated at the N3 position to form a highly reactive NCA anion. This initiates polymerization through the "activated monomer mechanism" (AMM), which can lead to very rapid and sometimes uncontrolled polymerization. In contrast, N-substituted NCAs lack the acidic N-H proton and therefore cannot polymerize via the AMM. frontiersin.org
Influence of the N-Substituent on Reactivity
In the case of N-substituted NCAs, the nature of the substituent group plays a crucial role in determining the polymerization rate. Both electronic and steric effects of the substituent are significant factors.
Steric Effects: An increase in the steric bulk of the N-substituent generally leads to a decrease in the polymerization rate. This is due to the increased difficulty of the nucleophilic attack of the sterically hindered secondary amine at the propagating chain end on the NCA monomer. For instance, experimental kinetic studies have demonstrated a decrease in the apparent polymerization rate with increasing size of the N-alkyl group. The observed order of reactivity for some common N-alkyl glycine NCAs is: Sarcosine (B1681465) (N-methyl) >> N-ethylglycine > N-propylglycine > N-n-butylglycine > N-isobutylglycine. frontiersin.org
Electronic Effects: The electronic properties of the N-substituent also modulate reactivity. Electron-donating groups can increase the nucleophilicity of the propagating secondary amine, thereby accelerating the rate of polymerization. This electronic enhancement can, to some extent, counteract the steric hindrance. researchgate.net
Detailed Research Findings
The following interactive table summarizes the qualitative and semi-quantitative findings on the reactivity of various glycine-derived NCAs.
| Monomer Name | N-Substituent | NCA Type | Relative Polymerization Rate | Factors Influencing Reactivity |
| Glycine N-carboxyanhydride | -H | N-H | Very High | Primary amine propagating end (low steric hindrance). Can undergo AMM. |
| Sarcosine N-carboxyanhydride | -CH₃ | N-Substituted | High (for an N-substituted NCA) | Secondary amine propagating end. Smallest alkyl substituent, balancing steric and electronic effects. |
| N-ethylglycine N-carboxyanhydride | -CH₂CH₃ | N-Substituted | Moderate | Increased steric hindrance compared to methyl group. |
| N-propylglycine N-carboxyanhydride | -CH₂CH₂CH₃ | N-Substituted | Moderate to Low | Further increase in steric hindrance. |
| N-n-butylglycine N-carboxyanhydride | -CH₂CH₂CH₂CH₃ | N-Substituted | Low | Increased chain length of the substituent enhances steric hindrance. |
| N-isobutylglycine N-carboxyanhydride | -CH₂CH(CH₃)₂ | N-Substituted | Very Low | Branched alkyl group significantly increases steric hindrance. |
Mechanistic Investigations of N Carboxyanhydride Ring Opening Polymerization
The Normal Amine Mechanism (NAM) in NCA ROP
The Normal Amine Mechanism (NAM) is a key pathway for the ring-opening polymerization of N-carboxyanhydrides initiated by nucleophiles like primary amines. researchgate.netresearchgate.netresearchgate.net This mechanism is characterized as a chain-growth process. illinois.edu
Nucleophilic Ring-Opening and Subsequent Decarboxylation Steps
The NAM is comprised of three main steps: carbonyl addition, ring-opening, and decarboxylation. nih.gov The process begins with the nucleophilic attack of a primary amine initiator on the C5 carbonyl carbon of the z-Glycine NCA monomer. mdpi.com This leads to the opening of the anhydride (B1165640) ring and the formation of a carbamic acid intermediate. chemrxiv.org Subsequently, this intermediate undergoes decarboxylation, releasing carbon dioxide and regenerating a terminal amine group on the growing polymer chain. mdpi.comchemrxiv.org This new amine terminus can then attack another NCA monomer, continuing the propagation of the polymer chain. mdpi.com
The rate-determining step in the NAM can vary depending on the specific monomer, initiator, and reaction conditions, and is a subject of ongoing investigation. nih.gov Some studies suggest that the initial nucleophilic addition is rate-limiting, while others point to the decarboxylation step. nih.gov
The Critical Role of Proton Transfer in NAM
Proton transfer is a fundamental and often overlooked aspect of the NAM, playing a critical role in both the ring-opening and decarboxylation steps. acs.org The transfer of protons is essential for facilitating the nucleophilic attack and the subsequent elimination of carbon dioxide. researchgate.netacs.org In many cases, intramolecular proton transfer can be geometrically constrained, leading to high activation energies. chemrxiv.org
Recent research has highlighted the use of proton transfer catalysts (PTCs), such as carboxylic acids and water, to accelerate the ROP of NCAs. acs.org These catalysts can facilitate proton transfer through more favorable intermolecular pathways, thereby lowering the activation energy of the reaction. chemrxiv.orgacs.org For instance, water has been shown to act as a powerful PTC in the ROP of proline NCA by creating a hydrogen-bond network that facilitates proton movement. acs.org Similarly, carboxylic acids can act as bifunctional catalysts, donating and accepting protons to promote the polymerization process. chemrxiv.orgpku.edu.cn This catalytic action can significantly enhance the polymerization kinetics. chemrxiv.org
The Activated Monomer Mechanism (AMM)
The Activated Monomer Mechanism (AMM) is another significant pathway in the ROP of NCAs, particularly when initiated by strong bases or hindered amines. frontiersin.orgrsc.org
Deprotonation of NCA and Nucleophilic Initiation by the Activated Monomer
In the AMM, the initiator acts as a base, deprotonating the NCA monomer. rsc.org However, for N-substituted NCAs like z-Glycine N-carboxyanhydride, which lack a proton on the nitrogen atom, the traditional AMM involving deprotonation at the 3-NH position is not applicable. nih.govfrontiersin.org
For standard NCAs with an N-H proton, the process involves the base deprotonating the NCA to form an NCA anion. rsc.org This "activated monomer" then acts as a nucleophile, attacking another NCA monomer to initiate polymerization. illinois.edursc.org This pathway is often associated with faster polymerization rates but can also lead to a broader molecular weight distribution and less control over the polymer architecture compared to the NAM. frontiersin.org
Mechanistic Implications for N-Substituted Glycine (B1666218) N-Carboxyanhydrides
Since this compound and other N-substituted glycine NCAs (NNCAs) lack the N-H proton, they cannot be polymerized via the conventional AMM that relies on deprotonation of the nitrogen. nih.govfrontiersin.org The polymerization of NNCAs initiated by primary amines primarily follows the NAM, where the propagating species is a secondary amine. nih.govresearchgate.net The presence of the N-substituent introduces steric hindrance and alters the nucleophilicity of the propagating chain end, which can affect the polymerization kinetics. frontiersin.org
Analysis of Competing and Hybrid Polymerization Mechanisms
In many NCA polymerization systems, it is common for both the NAM and AMM to occur concurrently, leading to a hybrid mechanism. illinois.edufrontiersin.org The balance between these competing pathways is influenced by several factors.
The nature of the initiator is a primary determinant. Primary amines typically favor the NAM, while tertiary amines and other strong, non-nucleophilic bases promote the AMM. frontiersin.orgrsc.org Secondary amines can follow either path depending on their steric hindrance and basicity. nih.govfrontiersin.org For instance, linear secondary amines tend to follow the NAM, whereas sterically hindered ones like diisopropylamine (B44863) may favor the AMM. researchgate.netresearchgate.netfrontiersin.org
The competition between these mechanisms can lead to side reactions, affecting the control over the final polymer's molecular weight and structure. illinois.eduescholarship.org For example, a propagation step in the NAM can be considered a side reaction in the AMM, and vice versa. illinois.edu This interplay can result in polymers with broader molecular weight distributions and potential contamination with homopolymers in block copolymer synthesis. illinois.eduescholarship.org
Optimizing reaction conditions, such as lowering the temperature or conducting the polymerization under high vacuum, can help to suppress these side reactions and favor the more controlled NAM pathway. researchgate.netrsc.org The choice of solvent also plays a crucial role, with polar solvents often used to dissolve the monomers and the resulting polymers, but can also influence the reaction mechanism. acs.org
Understanding Side Reactions and Their Mitigation in NCA ROP
The ring-opening polymerization (ROP) of N-Carboxyanhydrides (NCAs) is a primary method for synthesizing high molecular weight polypeptides. However, the process is often complicated by side reactions that can affect chain length, dispersity, and end-group fidelity. illinois.edu These reactions include chain termination and transfer, which compete with the propagation step. A thorough understanding of the kinetic and thermodynamic factors governing these side reactions is crucial for developing strategies to minimize them and achieve controlled polymerization.
Strategies for Suppressing Racemization during Polymerization
Racemization refers to the loss of stereochemical integrity at the α-carbon of an amino acid residue during polymerization. It is important to note that for this compound, this issue is not applicable, as glycine is an achiral amino acid with two hydrogen atoms at the α-carbon, and therefore has no stereocenter to be racemized.
However, for the polymerization of NCAs derived from chiral α-amino acids, preventing racemization is critical for controlling the secondary structure (e.g., α-helices, β-sheets) and, consequently, the biological and physical properties of the final polypeptide. Racemization can occur during both the synthesis of the NCA monomer and the subsequent polymerization.
The primary mechanism for racemization involves the deprotonation of the α-carbon proton, leading to the formation of a planar enolate intermediate, which can be re-protonated from either side, scrambling the stereochemistry. This is more likely to occur under basic conditions or with prolonged reaction times.
Strategies to Suppress Racemization:
Monomer Synthesis: The "Fuchs-Farthing" method, which involves the direct phosgenation of free α-amino acids, is widely used as it yields pure NCA monomers with no detectable racemization. illinois.edunih.gov
Control of Basicity: Strong bases, such as tertiary amines (e.g., triethylamine), are known to promote racemization by abstracting the α-proton. google.com Therefore, avoiding strongly basic initiators or additives is a common strategy. The use of primary amine initiators, which are more nucleophilic than basic, generally minimizes this risk. illinois.edu
Bulky Side Chains: DFT (Density Functional Theory) calculations have shown that bulky electron clouds near the α-carbon can sterically hinder the approach of a base and suppress racemization. nih.govfrontiersin.org Amino acids with larger side chains, like leucine (B10760876) and isoleucine, are harder to racemize than those with smaller side chains like alanine. nih.govfrontiersin.org
Reaction Conditions: Shortening the reaction time can suppress racemization, as the energy barrier for racemization can be higher than that for the desired reaction pathway. nih.govfrontiersin.org
Catalyst/Additive Selection: For certain polymerization systems, specific additives can suppress epimerization. For example, in the polymerization of O-carboxyanhydrides (OCAs), a related class of monomers, the use of a D-mandelic acid/pyridine crystalline adduct has been shown to suppress racemization. researchgate.net
The table below outlines various factors influencing racemization and the strategies to mitigate it for chiral NCAs.
| Factor | Influence on Racemization | Mitigation Strategy | Reference |
| Initiator Type | Strong bases (e.g., triethylamine) can deprotonate the α-carbon, causing racemization. | Use primary amine initiators or other non-basic initiating systems. | illinois.edugoogle.com |
| Amino Acid Side Chain | Smaller side chains offer less steric protection for the α-proton. | Utilize amino acids with bulkier side chains where possible in the design. | nih.govfrontiersin.org |
| Reaction Time | Longer exposure to reaction conditions increases the probability of racemization. | Optimize reactions to shorten polymerization time, for example, through accelerated polymerization methods. | acs.orgnih.govfrontiersin.org |
| Monomer Synthesis Method | Certain synthesis routes can introduce impurities or conditions that promote racemization. | Employ methods like the Fuchs-Farthing synthesis to obtain optically pure NCA monomers. | illinois.edunih.gov |
This table is interactive. Users can sort columns to explore different factors and mitigation strategies.
Control and Kinetic Studies in N Carboxyanhydride Polymerization
Influencing Factors on Polymerization Kinetics and Control
The polymerization of NCAs is a complex process influenced by multiple reaction parameters. Optimizing these factors is essential to suppress side reactions and achieve living polymerization characteristics. rsc.orgresearchgate.net
The concentrations of both the monomer (NCA) and the initiator are fundamental levers for controlling the polymerization kinetics and the resulting polypeptide's molecular weight. acs.org In amine-initiated polymerizations, the reaction rate often shows a first-order dependence on both monomer and initiator concentrations. royalsocietypublishing.orgresearchgate.net The monomer-to-initiator ratio ([M]₀/[I]₀) is a key determinant of the final degree of polymerization (DP) and, consequently, the molecular weight of the polypeptide. chinesechemsoc.org
Recent studies on cooperative covalent polymerization (CCP) have shown a strong dependence of the polymerization kinetics on the initial monomer concentration, [M]₀. acs.org For instance, in the polymerization of γ-benzyl-l-glutamate NCA (BLG-NCA) in dichloromethane (B109758) (DCM), increasing the monomer concentration close to its solubility limit (e.g., 0.4 M) can dramatically shorten the polymerization time to just a few minutes. acs.org However, achieving a balance is crucial, as very high local monomer concentrations can sometimes lead to loss of control. dcu.ie The initiator concentration also plays a direct role, with kinetic studies showing a linear correlation, consistent with the features of a living polymerization. chinesechemsoc.org
The choice of solvent has a profound impact on the polymerization rate, mechanism, and control over the final polypeptide structure. acs.org Solvents are not merely inert media but can actively participate in the reaction through solvation of the monomer and the growing polymer chain. chinesechemsoc.org
Traditionally, polar solvents like N,N-dimethylformamide (DMF) have been used to ensure the solubility of both the NCA monomers and the resulting polypeptides. acs.org However, polymerizations in DMF can be slow and are often susceptible to termination reactions, such as the formation of N-formyl-terminated chains. researchgate.netuoi.gr
More recently, studies have revealed that solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM) and chloroform (B151607), can lead to a phenomenon known as cooperative covalent polymerization (CCP). acs.org This process is characterized by an accelerated, two-stage sigmoidal kinetic profile. acs.org The polymerization rate in these solvents often follows the order of solvent polarity, with faster rates observed in solvents with lower dielectric constants. acs.org The hydrogen-bonding ability of the solvent is also critical; for example, two-stage kinetics are not observed in tetrahydrofuran (B95107) (THF), despite its low polarity, due to its strong hydrogen-bonding acceptor capacity. acs.org Using a cosolvent system, such as a mixture of chloroform and DMF, can help regulate the polymerization behavior, achieving an accelerated rate comparable to that in pure chloroform but with an improved molecular weight distribution. acs.org
| Solvent | Dielectric Constant (ε) | Polymerization Behavior | Resulting Polypeptide Characteristics |
|---|---|---|---|
| Dichloromethane (DCM) | 9.08 | Accelerated, two-stage (cooperative) kinetics. acs.org | Fast polymerization, control can be sensitive to conditions. acs.org |
| Chloroform | 4.81 | Accelerated, cooperative kinetics. acs.org | Fast polymerization, potential for improved molecular weight control with cosolvents. acs.org |
| N,N-Dimethylformamide (DMF) | 36.7 | Slower, one-stage kinetics. acs.org | Well-defined polymers but susceptible to side reactions. researchgate.netchinesechemsoc.org |
| Tetrahydrofuran (THF) | 7.58 | One-stage kinetics, no cooperative effect observed. acs.org | Bimodal molecular weight distribution may occur in the presence of certain additives like acetic acid. chinesechemsoc.org |
Temperature and pressure are critical physical parameters for optimizing NCA polymerization. Lowering the reaction temperature, often to 0°C, is a common strategy to enhance control. nih.govnih.gov At lower temperatures, the activation barrier for chain growth is lower than that of side reactions, effectively suppressing termination and transfer events. nih.gov This leads to the formation of well-defined polypeptides with reduced polydispersity. nih.govresearchgate.net For instance, in the polymerization of Nε-trifluoroacetyl-l-lysine NCA, side reactions were clearly identified at room temperature, but at 0°C, almost no dead polymer was formed. nih.gov However, a reduction in temperature also leads to a decrease in the polymerization rate, which can make the synthesis of long polypeptides a lengthy process. mdpi.com
The reaction pressure can also influence the polymerization, particularly through its effect on the removal of the carbon dioxide byproduct. researchgate.netrsc.org Applying a high vacuum (e.g., 1 × 10⁻⁵ bar) has been shown to accelerate the polymerization rate for certain monomers like γ-benzyl-L-glutamate (BLG) NCA and Nε-benzyloxycarbonyl-L-lysine (ZLL) NCA. researchgate.netrsc.org For other monomers, such as β-benzyl-L-aspartate (BLA) NCA, a lower pressure shows no significant effect on the rate, but combining low pressure with low temperature (0°C) is beneficial for minimizing side reactions. nih.govrsc.org
| Monomer | Effect of Low Temperature (0°C) | Effect of Low Pressure (~10⁻⁵ bar) | Optimal Condition |
|---|---|---|---|
| γ-benzyl-L-glutamate (BLG) NCA | Reduces side reactions. nih.gov | Accelerates polymerization significantly. nih.govrsc.org | Combination of low temperature and low pressure. rsc.org |
| Nε-benzyloxycarbonyl-L-lysine (ZLL) NCA | Reduces side reactions. nih.gov | Accelerates polymerization. nih.govrsc.org | Combination of low temperature and low pressure. rsc.org |
| β-benzyl-L-aspartate (BLA) NCA | Significantly reduces side reactions observed at 20°C. nih.govrsc.org | No significant effect on rate. nih.govrsc.org | Polymerization at 0°C is recommended. rsc.org |
| Nε-trifluoroacetyl-L-lysine NCA | Minimizes formation of dead polymer chains. nih.gov | Not specified. | Polymerization at 0°C. nih.gov |
The polymerization of NCAs proceeds with the evolution of carbon dioxide (CO₂). kpi.ua The partial pressure and removal of this CO₂ can significantly influence the reaction kinetics. rsc.org The propagating amine chain end can react reversibly with CO₂ to form a carbamic acid, which can then form a salt with another amine group. dcu.ie This equilibrium shifts the propagating species from the active amine form to a deactivated carbamate (B1207046) salt, thereby affecting the polymerization rate. rsc.orgdcu.ie
Actively removing CO₂, for instance by applying a vacuum or by purging the reaction mixture with an inert gas like nitrogen, shifts the equilibrium back towards the active amine propagating species. rsc.orgmdpi.com This action has been shown to accelerate the rate of polymerization for several NCAs. rsc.orgmdpi.com Zou et al. demonstrated that simply using a nitrogen flow during the ROP could enhance the polymerization rate while maintaining the living characteristics of the polymerization. mdpi.com While the influence of CO₂ on polymerization kinetics was noted decades ago, recent work has confirmed that its removal is a viable strategy to accelerate living polymerizations. royalsocietypublishing.orgmdpi.com
Methodologies for Achieving Defined Molecular Weight and Narrow Dispersity in Polypeptides and Polypeptoids
A primary goal in modern polymer chemistry is the synthesis of polymers with predictable molecular weights (Mₙ) and a narrow molecular weight distribution, or low dispersity (Đ). chinesechemsoc.orgchemrxiv.org For polypeptides and polypeptoids derived from NCAs, several methodologies have been developed to achieve this level of control.
Living polymerization, where chain termination and transfer reactions are absent, is the ideal scenario. chinesechemsoc.org This can be approached by:
High-Purity Reagents and Anhydrous Conditions: The presence of impurities, especially water, can initiate unwanted chains or terminate growing ones, leading to broader dispersity. researchgate.netchinesechemsoc.org The use of high-vacuum techniques and rigorously purified monomers and solvents is a foundational strategy. uoi.gr
Optimized Initiator Systems: Primary amines are common initiators because their initiation rate is typically faster than the propagation rate, leading to the simultaneous growth of all polymer chains and thus low dispersity. dcu.ieencyclopedia.pub More advanced initiator systems, such as certain transition-metal complexes or hexamethyldisilazane (B44280) (HMDS), have been developed to mediate the polymerization through alternative mechanisms, affording excellent control over molecular weight (from 500 to 500,000 g/mol ) and yielding dispersities below 1.2. nih.govmdpi.com The use of primary amine hydrochlorides with moisture-stable N-phenoxycarbonyl-functionalized α-amino acid (NPCA) monomers also allows for controlled synthesis with low dispersity (Đ ~1.1). chinesechemsoc.org
Control of Reaction Conditions: As discussed previously, lowering the temperature and removing CO₂ are effective methods for suppressing side reactions that broaden the molecular weight distribution. nih.govrsc.org
Kinetic Modulators: The addition of certain molecules can modulate the reaction kinetics to improve control. For example, diphenyl phosphate (B84403) (DPP) has been used as a regulator in diamine-initiated cooperative covalent polymerizations to achieve controlled synthesis of telechelic polypeptides with predictable molecular weights and narrow dispersity (Đ = 1.07). acs.org
Acid-Accelerated Polymerization of N-Carboxyanhydrides
It has been a long-held consensus that acidic species, particularly strong acids like HCl which can be present as an impurity from NCA synthesis, inhibit NCA polymerization by protonating and deactivating the nucleophilic propagating amine chain ends. chemrxiv.orgchinesechemsoc.org However, recent research has overturned this simple view, demonstrating that the effect of an acid is highly dependent on its strength (pKa value). chemrxiv.orgchinesechemsoc.org
This acid-assisted polymerization exhibits single-stage kinetics, differing from cooperative polymerizations, and allows for excellent control over molecular weights even at accelerated rates. chemrxiv.orgchinesechemsoc.org The acceleration effect is dependent on the concentration of the added acid; for BLG-NCA polymerization, the rate increases with the [AcOH]₀/[M]₀ ratio. chinesechemsoc.org This strategy offers a practical method to achieve fast and controlled polymerization, even with non-purified NCA monomers that may contain acidic impurities. chinesechemsoc.orgchemrxiv.org
| Entry | Organic Acid | pKa in DCM | Time for 95% Conversion (min) | Mₙ,GPC (kDa) | Dispersity (Đ) |
|---|---|---|---|---|---|
| 1 | Propanoic acid (PrA) | 14.0 | 160 | 22.6 | 1.05 |
| 2 | Trimethylacetic acid (TMA) | 14.2 | 240 | 21.0 | 1.05 |
| 3 | Isobutyric acid (IA) | 13.9 | 240 | 22.2 | 1.05 |
| 4 | Cyclohexylacetic acid (CA) | 14.1 | 240 | 24.7 | 1.06 |
| 5 | Benzoic acid (BnA) | 12.8 | 720 | 20.1 | 1.14 |
Conditions: [M]₀/[I]₀/[acid]₀ = 100/1/100, [M]₀ = 0.1 M, room temperature. Initiator (I) was n-hexylamine. Theoretical Mₙ was 21.9 kDa.
Modulation of Reaction Rates by Organic Acid Catalysts
The polymerization of N-carboxyanhydrides (NCAs) has traditionally been viewed as a process inhibited by acidic species like hydrogen chloride (HCl), necessitating their removal for successful polypeptide synthesis. chinesechemsoc.org However, recent studies have revealed a more nuanced role for organic acids, demonstrating that their effect is highly dependent on their acid dissociation constant (pKa). chinesechemsoc.orgchemrxiv.org
Weaker organic acids have been shown to act as effective catalysts, significantly accelerating the rate of polymerization. chinesechemsoc.org For instance, in the polymerization of γ-benzyl-L-glutamate-NCA (BLG-NCA) initiated by n-hexylamine in dichloromethane (DCM), acetic acid can accelerate the reaction. chinesechemsoc.org The mechanism involves the acid activating the NCA monomer through hydrogen bonding interactions. chinesechemsoc.orgchinesechemsoc.org This activation facilitates the nucleophilic attack by the propagating amine chain end. chinesechemsoc.org
The catalytic effect of a weak acid like acetic acid (AcOH) is concentration-dependent. Kinetic studies on BLG-NCA polymerization show that the rate increases with the addition of AcOH, reaching an optimal ratio before potentially slowing down at very high concentrations. chinesechemsoc.org This acid-assisted polymerization exhibits single-stage kinetics, which allows for excellent control over molecular weights even at accelerated rates. chinesechemsoc.orgchemrxiv.org
**Table 1: Effect of Various Organic Acids on the Polymerization of BLG-NCA***
| Organic Acid | pKa (in DCM) | 4-h NCA Conversion (%) | Effect |
|---|---|---|---|
| No Acid | N/A | ~20 | Baseline |
| Acetic Acid (AcOH) | 21.8 | >95 | Acceleration |
| Benzoic Acid | 20.7 | ~90 | Acceleration |
| Phenylacetic Acid | 21.1 | ~95 | Acceleration |
| Trifluoroacetic Acid (TFA) | 11.5 | <5 | Inhibition |
Data derived from kinetic studies of BLG-NCA polymerization ([M]₀/[I]₀/[acid]₀ = 100/1/100, [M]₀ = 0.1 M in DCM). chinesechemsoc.org
This ability to tune the reaction rate by selecting an appropriate organic acid provides a powerful tool for controlling NCA polymerization and efficiently synthesizing polypeptide materials from even non-purified monomers. chinesechemsoc.orgchemrxiv.org
Principles of Proton Transfer Catalysis (PTC) in NCA Polymerization
Proton transfer is a fundamental and often rate-determining process in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). acs.orgresearchgate.net The conventional "normal amine mechanism" (NAM) involves two key steps: the nucleophilic attack of the amine on the NCA ring (aminolysis) and the subsequent decarboxylation of the resulting carbamic acid intermediate. acs.orgresearchgate.netchemrxiv.org Proton transfer is critically involved in both steps but can be kinetically limiting due to unfavorable geometric constraints for an intramolecular transfer. researchgate.netchemrxiv.org
Proton Transfer Catalysis (PTC) utilizes catalysts to facilitate these proton transfer events, thereby accelerating the polymerization. acs.org These catalysts, often referred to as proton shuttles, create a low-energy pathway for the proton to move between the necessary sites. chemrxiv.org Carboxylic acids are particularly effective bifunctional proton transfer catalysts. researchgate.netchemrxiv.org They possess both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen) within a conjugated system. chemrxiv.org
This bifunctional nature allows the carboxylic acid to form a concerted transition state, facilitating proton transfer without generating charge separation, which significantly lowers the activation energy of the reaction. researchgate.net Density functional theory (DFT) calculations have elucidated this role, showing how the catalyst assists in both the ring-opening amidation and the decarboxylation steps. researchgate.netchemrxiv.org Water can also function as a potent proton transfer catalyst, especially in accelerating the ROP of specific monomers like proline NCA. acs.org
Beyond external catalysts, the monomer itself can be engineered to assist in proton transfer. researchgate.net Studies using NCAs with tertiary amine pendants have shown a self-promoted polymerization. researchgate.netresearcher.life In this system, the tertiary amine side chain of an incoming NCA monomer forms a hydrogen bond with the propagating amine end, creating a proton shuttle via a less constrained transition state that facilitates the proton transfer process. researchgate.net This side chain-assisted strategy highlights the critical role of optimizing proton transfer pathways to achieve rapid and controlled NCA polymerization. researchgate.netresearcher.life
Regioselective Initiation in N-Substituted Glycine (B1666218) N-Thiocarboxyanhydride Polymerization
The synthesis of end-functionalized polypeptoids can be achieved through the regioselective initiation of N-substituted glycine N-thiocarboxyanhydrides (NNTAs). Unlike their N-carboxyanhydride (NCA) counterparts, NNTAs exhibit greater stability and tolerance to certain nucleophilic groups, such as thiols. acs.org This property allows for the use of initiators with multiple distinct functional groups.
Cysteamine (B1669678), which contains both a primary amine and a thiol group, serves as an excellent example of a regioselective initiator for NNTA polymerization. acs.org Due to the higher stability of the NNTA ring compared to the NCA ring, the thiol group of cysteamine does not initiate polymerization. acs.org Instead, initiation occurs exclusively through the more nucleophilic primary amine group. acs.org
This regioselectivity results in the formation of well-defined α-thiol-ω-aminotelechelic polypeptoids, where each polymer chain is capped with a free thiol group at the α-terminus and an amine group at the ω-terminus. acs.org The polymerization of monomers like sarcosine (B1681465) N-thiocarboxyanhydride (Sar-NTA) and N-ethylglycine N-thiocarboxyanhydride (NEG-NTA) initiated by cysteamine proceeds in a controlled manner, yielding polymers with predictable molecular weights and low polydispersity indices (PDI < 1.2). acs.org The presence of the terminal thiol group is confirmed by NMR spectroscopy and Ellman's assay, with analyses showing that over 99% of the polymer chains contain the thiol end-group. acs.org
**Table 2: Regioselective Polymerization of NNTAs Initiated by Cysteamine***
| Monomer | [M]/[I] Ratio | Yield (%) | Mₙ (kDa, SEC) | PDI (Đ) |
|---|---|---|---|---|
| Sar-NTA | 50 | 92.4 | 5.9 | 1.14 |
| Sar-NTA | 100 | 87.5 | 10.2 | 1.18 |
| NEG-NTA | 50 | 93.6 | 7.1 | 1.12 |
| NEG-NTA | 100 | 90.5 | 12.5 | 1.20 |
Polymerizations carried out in THF at 60 °C. M = Monomer, I = Initiator (cysteamine). acs.org
The successful synthesis of these thiol-capped polypeptoids demonstrates a robust method for introducing specific functionality at the chain end, opening avenues for further post-polymerization modification through reactions like thiol-ene chemistry. acs.org
Synthesis of Functionalized Polypeptides and Polypeptoids from Glycine Derived Ncas
Homopolymerization of z-Glycine N-Carboxyanhydride and other N-Substituted Glycine (B1666218) N-Carboxyanhydrides
The homopolymerization of N-substituted glycine N-carboxyanhydrides (NNCAs) is a well-established method for producing polypeptoids, which are polymers with a poly(glycine) backbone substituted at the amide nitrogen. nih.gov This substitution prevents the formation of secondary structures stabilized by hydrogen bonds, a key feature of polypeptides. nih.gov The properties of the resulting polypeptoids are therefore primarily dictated by their side chains and monomer sequence. researchgate.netmdpi.com
The ring-opening polymerization of NNCAs can be initiated by various nucleophiles, with primary amines being a common choice. researchgate.net This process often proceeds in a controlled or living manner, allowing for the synthesis of well-defined homopolypeptoids with predictable molecular weights and narrow molecular weight distributions. researchgate.netrsc.org For instance, the polymerization of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) and N-butylglycine N-carboxyanhydride (nBuGly-NCA) can be initiated by primary amines to yield hydrophilic and hydrophobic polypeptoid brushes, respectively. nih.gov
The reactivity of NNCA monomers is influenced by the steric and electronic properties of the N-alkyl substituents. rsc.org Kinetic studies have shown that the polymerization rate of NNCAs generally decreases with increasing steric bulk of the side chain. researchgate.net For example, the apparent polymerization rate follows the order of Sarcosine > Ethylglycine > Propylglycine > n-Butylglycine > iso-Butylglycine. researchgate.net
Recent advancements have focused on accelerating the polymerization process. The addition of acids, such as acetic acid, has been shown to promote the controlled polymerization of N-substituted glycine N-thiocarboxyanhydrides (NNTAs) in polar solvents like N,N-dimethylformamide (DMF), leading to polypeptoids with low dispersity (1.06–1.21). acs.org
Table 1: Examples of Homopolymerization of N-Substituted Glycine NCAs
| Monomer | Initiator/Catalyst | Resulting Polymer | Key Findings |
| Sarcosine N-carboxyanhydride (Sar-NCA) | Primary amine | Polysarcosine | Yields hydrophilic polymers; polymerization can be controlled to produce narrow molecular weight distributions. nih.govresearchgate.net |
| N-Butylglycine N-carboxyanhydride (nBuGly-NCA) | Primary amine | Poly(N-butylglycine) | Produces hydrophobic polymers. nih.gov |
| N-substituted glycine N-thiocarboxyanhydrides (NNTAs) | Acetic acid (promoter) | Polypeptoids | Controlled polymerization in polar solvents with low dispersity. acs.org |
Strategies for Block Copolypeptide and Copolypeptoid Synthesis
The living nature of NNCA polymerization allows for the straightforward synthesis of block copolypeptides and copolypeptoids through sequential monomer addition. researchgate.netrsc.org Once the first monomer is fully consumed, a second NNCA can be added to the reaction mixture to grow the next block, provided the polymer remains soluble. researchgate.net This method enables the creation of well-defined block copolymers with controlled block lengths and compositions. rsc.org
For example, amphiphilic diblock copolypeptoids such as poly(N-methylglycine)-b-poly(N-butylglycine) (PNMG-b-PNBG) can be synthesized by the sequential ring-opening polymerization of the respective NNCAs. researchgate.netrsc.org These amphiphilic block copolymers can self-assemble into various nanostructures in solution. researchgate.net
N-Heterocyclic carbenes (NHCs) have also been employed as catalysts for the zwitterionic polymerization of NNCAs, leading to the formation of cyclic diblock copolypeptoids. nih.govacs.org This method has been used to synthesize amphiphilic cyclic diblock copolypeptoids like poly(N-methyl-glycine)-b-poly(N-decyl-glycine) (c-PNMG-b-PNDG) with controlled molecular weights and narrow distributions (PDI < 1.15). nih.govacs.org
Furthermore, hybrid block copolymers combining a polypeptide or polypeptoid block with a non-peptidic polymer block, such as poly(ethylene glycol) (PEG), can be synthesized. rsc.org This can be achieved by using a macroinitiator, like a hydroxyl-terminated PEG, to initiate the polymerization of an NNCA. rsc.org
Table 2: Synthesis of Block Copolypeptides and Copolypeptoids
| Copolymer Type | Monomers | Polymerization Method | Key Features |
| Diblock Copolypeptoid | N-methyl NCA and N-butyl NCA | Sequential primary amine-initiated ROP | Creates amphiphilic structures like PNMG-b-PNBG. researchgate.netrsc.org |
| Cyclic Diblock Copolypeptoid | N-methyl NCA and N-decyl NCA | Sequential NHC-mediated zwitterionic ROP | Forms cyclic structures like c-PNMG-b-PNDG with narrow PDI. nih.govacs.org |
| Hybrid Block Copolymer | N-nBu glycine NCA and PEG | TMG-catalyzed ROP with PEG macroinitiator | Produces PEG-poly(α-peptoid) block copolymers. rsc.org |
Approaches to Side-Chain Functionalization of Polypeptides and Polypeptoids
The functionalization of polypeptide and polypeptoid side chains is crucial for tailoring their properties for specific applications. acs.org This can be achieved through two primary strategies: the polymerization of functionalized NCA monomers or the post-polymerization modification of a reactive polymer precursor. rsc.org
The first approach involves synthesizing NCA monomers that already contain the desired functional group, often in a protected form. nih.gov For example, NCAs with side chains containing alkynes, azides, or alkenes have been developed for subsequent "click" chemistry reactions. nih.gov Glycosylated NCAs have also been synthesized and polymerized to create glycopolypeptides. rsc.orgacs.org The purification of these functionalized NCAs can be challenging but is essential for achieving controlled polymerization. acs.org Anhydrous flash column chromatography has proven to be a useful technique for purifying complex NCAs. acs.org
The second strategy, post-polymerization modification, involves creating a polymer with reactive side chains that can be chemically altered after polymerization. rsc.org This method offers modularity, allowing for the creation of a variety of functional polymers from a single precursor. escholarship.org For instance, poly(L-homoallylglycine), an alkene-bearing polypeptide, can be modified via thiol-ene chemistry to introduce various thioether functionalities. escholarship.org Similarly, copolypeptides containing D-penicillamine can undergo post-polymerization modification of their tertiary thiol groups through reactions like thiol-Michael addition and S-nitrosylation. pku.edu.cn
Table 3: Side-Chain Functionalization Strategies
| Strategy | Description | Example |
| Polymerization of Functional Monomers | Synthesizing and polymerizing NCAs with pre-installed functional groups. nih.gov | Polymerization of glycosylated lysine (B10760008) NCAs to form glycopolypeptides. acs.org |
| Post-Polymerization Modification | Creating a reactive polymer backbone and subsequently introducing functional groups. rsc.org | Thiol-ene modification of poly(L-homoallylglycine) to introduce thioethers. escholarship.org |
Targeted End-Group Functionalization and Post-Polymerization Modification
Controlling the functionality of polymer chain ends is essential for applications such as creating block copolymers, surface grafting, and bioconjugation. illinois.edu In primary amine-initiated NCA polymerizations, the initiator becomes the C-terminal end-group of the polypeptide chain, offering a direct route to C-terminal functionalization. escholarship.org
For N-terminal functionalization, a common strategy is end-capping the living polymer chain with a functional electrophile. acs.org Isocyanates, isothiocyanates, and acid chlorides have been successfully used to cap the N-terminal ends of polypeptides. acs.org This method has been employed to create complex architectures like pentablock copolymers. acs.org
Another approach involves using initiators that contain a functional group that can be activated for post-polymerization modification. For example, an initiator containing a thioester group can be used for the ring-opening polymerization of NNCAs. researchgate.net Subsequent oxidation of the thioester creates a reactive activated ester at the α-terminus, which can then be modified with various nucleophiles. researchgate.net This provides a versatile method for introducing a wide range of functionalities to the polymer's N-terminus. researchgate.net
Furthermore, α,ω-telechelic functionalized amines can be used as initiators, allowing for the design of both end groups. nih.gov This is particularly effective with N-thiocarboxyanhydrides (NTAs), which show greater tolerance to functional groups like hydroxyls and thiols. nih.gov
Table 4: End-Group Functionalization Techniques
| Functionalization Target | Method | Example |
| C-Terminus | Use of a functional primary amine initiator. escholarship.org | A primary amine with a desired functional group initiates polymerization. |
| N-Terminus | End-capping with a functional electrophile. acs.org | Capping a living polypeptide chain with a functionalized isocyanate. acs.org |
| N-Terminus | Initiator with an activatable functional group. researchgate.net | Using a thioester-containing initiator followed by oxidation and nucleophilic substitution. researchgate.net |
| Both Termini | Use of α,ω-telechelic functionalized amine initiators. nih.gov | Polymerization of NTAs with an initiator containing functional groups at both ends. nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of Glycine Derived Nca Polymers
Fourier Transform Infrared (FTIR) Spectroscopy for Real-time Monomer Conversion Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for real-time monitoring of the ring-opening polymerization (ROP) of z-Glycine NCA. chinesechemsoc.orgresearchgate.net By tracking characteristic vibrational bands, it is possible to follow the consumption of the monomer and the formation of the polymer in situ. chinesechemsoc.orgnih.gov
The z-Glycine NCA monomer exhibits two distinct carbonyl (C=O) stretching bands associated with its anhydride (B1165640) ring structure. These typically appear at approximately 1857 cm⁻¹ and 1790 cm⁻¹. nih.govchinesechemsoc.orgresearchgate.net The disappearance of these anhydride peaks over time serves as a direct indicator of monomer conversion. nih.govchinesechemsoc.org Concurrently, the emergence and growth of a new band around 1650 cm⁻¹, corresponding to the amide I band of the newly formed polypeptide backbone, confirms the progress of polymerization. nih.gov
Kinetic studies can be performed by plotting the change in the absorbance of the NCA anhydride peaks against time. chinesechemsoc.orgchinesechemsoc.org For instance, a semilogarithmic plot of ln([M]₀/[M]t) versus time, where [M]₀ and [M]t are the monomer concentrations at the beginning and at time t, respectively, can reveal the kinetics of the polymerization. acs.org This real-time analysis is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve controlled polymerization. researchgate.netacs.org
Table 1: Characteristic FTIR Bands for Monitoring z-Glycine NCA Polymerization
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Change During Polymerization |
| Anhydride C=O Stretch | ~1857 and ~1790 | NCA Ring | Disappears |
| Amide I C=O Stretch | ~1650 | Polypeptide Backbone | Appears and Increases |
| N-H Stretch | ~3331 | NCA Ring/Amide | Shifts and Broadens |
| Data compiled from multiple research findings. nih.govchinesechemsoc.orgresearchgate.net |
This method allows for the rapid assessment of monomer conversion, with some studies reporting complete conversion in minutes to hours depending on the catalytic system used. chinesechemsoc.orgnih.govchinesechemsoc.org
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized poly(z-glycine). researchgate.netnih.gov This method separates polymer chains based on their hydrodynamic volume in solution.
The analysis is typically performed by dissolving the purified polypeptide in a suitable solvent, such as dimethylformamide (DMF) often containing lithium bromide (LiBr) to suppress aggregation, and passing it through a column packed with porous gel. researchgate.netchinesechemsoc.org Larger polymer chains elute faster than smaller ones. The elution profile is monitored by detectors like a differential refractometer (DRI) or a multi-angle light scattering (MALS) detector. nsf.gov
GPC/SEC analysis provides critical information on the success of a controlled polymerization. A narrow, monomodal peak in the chromatogram indicates a well-controlled process with a uniform distribution of polymer chain lengths, reflected by a low PDI value (typically below 1.2). chemrxiv.orgacs.org Conversely, broad or multimodal distributions can suggest side reactions, chain termination, or the presence of impurities. acs.org In some cases, bimodal distributions in smaller polypeptides have been observed, which, after thorough analysis, were attributed to secondary structure formation rather than side reactions. acs.org
Table 2: Representative GPC/SEC Data for Poly(z-glycine) Synthesized under Different Conditions
| Entry | Monomer/Initiator Ratio ([M]₀/[I]₀) | Mn (Theoretical) (kDa) | Mn (Experimental) (kDa) | PDI (Đ) | Reference |
| 1 | 50 | 11.0 | 12.5 | 1.07 | acs.org |
| 2 | 100 | 22.0 | 22.9 | 1.07 | acs.org |
| 3 | 160 | 35.2 | 39.7 | 1.05 | acs.org |
| 4 | 200 | 43.9 | 49.6 | 1.05 | acs.org |
| Data represents typical results from controlled polymerizations. |
The data consistently shows that as the monomer-to-initiator ratio increases, the molecular weight of the resulting polymer also increases, which is a hallmark of a living polymerization. acs.org The low PDI values indicate a narrow molecular weight distribution. chemrxiv.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and End-Group Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of poly(z-glycine). Both ¹H and ¹³C NMR provide comprehensive information about the polymer's repeat units, the integrity of the benzyloxycarbonyl (Z) protecting group, and the identity of the end-groups. rsc.orgresearchgate.net
In the ¹H NMR spectrum of poly(z-glycine), characteristic signals include the protons of the glycine (B1666218) backbone, typically appearing around 3.9-4.2 ppm, and the aromatic protons of the benzyl (B1604629) group of the Z-protecting group at approximately 7.3 ppm, with the benzylic CH₂ protons appearing around 5.1 ppm. tu-dresden.de The absence of signals corresponding to the NCA monomer confirms the purity of the isolated polymer.
End-group analysis is a crucial application of NMR for polymers. magritek.comacs.org By comparing the integration of signals from the initiator fragment at one end of the polymer chain (e.g., benzylamine) with the integration of signals from the repeating monomer units, the number-average degree of polymerization (DPn) and thus the molecular weight (Mn) can be calculated. nsf.govnist.gov This provides an absolute method for determining molecular weight that can be compared with GPC/SEC results. magritek.com For instance, the ratio of the integration of the polymer backbone protons to the protons of the initiator's end-group gives a direct measure of the chain length. nsf.gov
¹³C NMR spectroscopy further confirms the polymer structure, with distinct signals for the carbonyl carbons of the backbone and the Z-group, as well as the carbons of the glycine unit and the benzyl protector. tu-dresden.de The disappearance of the characteristic anhydride carbonyl signals from the NCA monomer (around 152 ppm) in the polymer's ¹³C NMR spectrum is another indicator of successful polymerization. researchgate.net
Mass Spectrometry Techniques (e.g., MALDI-ToF MS) for Polymer Chain Composition and Purity Assessment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique that is highly effective for the detailed analysis of synthetic polymers like poly(z-glycine). sigmaaldrich.comnih.gov It allows for the precise determination of the absolute molecular weight of individual polymer chains (n-mers) within a distribution. tytlabs.co.jp
In a typical MALDI-ToF analysis, the polymer sample is co-crystallized with a matrix (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium or potassium salts). rsc.orgfrontiersin.org The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length, separated by the mass of the repeating monomer unit (the z-glycine residue). rsc.org This high resolution enables the verification of the monomer repeat unit mass and the identification of the end-groups, confirming the initiation and termination steps of the polymerization. sigmaaldrich.com
MALDI-ToF MS is particularly useful for confirming the end-group fidelity of the polymer chains. sigmaaldrich.comchemrxiv.org The observed mass of each oligomer peak should correspond to the sum of the initiator mass, the mass of 'n' repeating monomer units, and the mass of the cation. This detailed analysis can reveal the presence of side reactions, such as chain transfer or unintended initiation, which would result in different series of peaks. researchgate.net While powerful, MALDI-ToF can have limitations for very high molecular weight polymers, where resolution may decrease. acs.orgtytlabs.co.jp
Theoretical and Computational Investigations of Z Glycine N Carboxyanhydride Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone for investigating the reaction mechanisms of NCA polymerization. nih.govresearchgate.net It allows for the detailed mapping of potential energy surfaces, identification of transition states, and calculation of reaction energy barriers, thereby clarifying the step-by-step processes involved in polymer chain formation. nih.govresearchgate.net DFT studies have been instrumental in understanding the nuances of the Normal Amine Mechanism (NAM), which is a common pathway for the ring-opening polymerization (ROP) of NCAs initiated by primary amines. nih.govfrontiersin.org This mechanism generally involves three key steps: nucleophilic carbonyl addition, ring-opening, and decarboxylation. frontiersin.org
DFT computations on model systems, such as l-alanine-NCA (Ala-NCA) and sarcosine-NCA (Sar-NCA), have provided significant clarity. Studies have shown that for ROPs initiated by both primary and secondary amines, the nucleophilic addition of the amine to the C5-carbonyl group of the NCA ring is the rate-determining step, rather than decarboxylation. nih.gov The energy barrier for this addition is influenced by the nature of the initiating amine. For instance, calculations have shown a relatively small difference in the energy barrier between primary and secondary amine initiators, confirming that secondary amines can initiate ROP as effectively as primary amines. nih.gov
Below is a table summarizing representative calculated energy barriers for the ROP of NCAs, illustrating the insights gained from DFT studies.
Calculated Gibbs Free Energy Barriers (ΔG‡) for NCA Polymerization Steps
This table presents DFT-calculated energy barriers for the rate-determining step (amine addition) in the ring-opening polymerization of different N-Carboxyanhydrides (NCAs) initiated by primary and secondary amines. The data, derived from model systems like Ala-NCA and Sar-NCA, highlights the influence of the initiator and monomer structure on the reaction kinetics. Data is presented in kcal/mol.
| NCA Monomer | Initiator Type | Initiator Model | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|---|
| l-alanine-NCA | Primary Amine | Ethylamine | Carbonyl Addition | 22.0 | nih.gov |
| l-alanine-NCA | Secondary Amine | Dimethylamine | Carbonyl Addition | ~21.0 - 22.0 | researchgate.netnih.gov |
| Sarcosine-NCA | Primary Amine | Ethylamine | Carbonyl Addition | ~20.0 - 21.0 | nih.gov |
| Sarcosine-NCA | Secondary Amine | Dimethylamine | Carbonyl Addition | ~19.0 - 20.0 | nih.gov |
While the nucleophilic attack is central to the NAM, the role of proton transfer during the polymerization process has often been overlooked. acs.org Recent computational analyses have highlighted that proton transfer is a pivotal process that can significantly influence the kinetics of NCA ROP. acs.org DFT calculations have demonstrated that molecules capable of acting as proton transfer catalysts (PTCs), such as water or carboxylic acids, can dramatically lower the energy barriers of the reaction steps. acs.orgchemrxiv.org
For example, in the absence of a catalyst, the reaction may proceed through a high-energy, charge-separated intermediate. acs.org However, DFT studies on the ROP of proline NCA and sarcosine (B1681465) NCA revealed that a catalyst can reshape the potential energy surface. acs.org Water, for instance, can act as a proton shuttle, facilitating the transfer of protons and minimizing charge separation during the nucleophilic addition, elimination, and decarboxylation steps, thereby lowering their respective free energy barriers. acs.org
Similarly, carboxylic acids have been shown to act as efficient bifunctional PTCs. acs.org DFT computations indicate that a carboxylic acid catalyst can simultaneously activate the NCA monomer and the amine initiator through a double hydrogen-bonding network in the transition state. This concerted mechanism provides a lower energy pathway for the ring-opening and significantly accelerates the polymerization rate. acs.orgchemrxiv.org
DFT calculations are also a powerful tool for understanding the selectivity of different initiators and predicting potential side reactions like racemization. In the context of initiator selectivity, DFT has been used to compare the reactivity of various nucleophilic groups. For instance, calculations involving aminoalcohols as initiators confirmed that intramolecular hydrogen bonding could activate the hydroxyl group, leading to complex product mixtures. nih.gov In contrast, the thiol group in cysteamine (B1669678) is harder to activate, resulting in a more selective initiation and the formation of pure thiol-capped polymers. nih.gov
Furthermore, DFT provides insight into the competition between different polymerization mechanisms. Trimethylsilyl (TMS)-containing amines have been developed as efficient initiators for controlled ROP of NCAs. DFT calculations revealed that a "NAM-TMS mechanism," where a TMS group is transferred instead of a proton, is thermodynamically favored. nih.govfrontiersin.org
Racemization, the loss of stereochemical purity at the α-carbon, is a critical issue in polypeptide synthesis. DFT studies have been applied to investigate the mechanism of racemization during the synthesis and polymerization of NCAs and their sulfur analogs, N-thiocarboxyanhydrides (NTAs). researchgate.netnih.gov These studies have shown that racemization can occur through the reaction of the monomer with a strong protonic acid. nih.gov The calculations identified the transition state for this process and revealed that the energy barrier to racemization is influenced by steric hindrance. Monomers with bulky side chains, such as leucine-NTA, exhibit a higher energy barrier for racemization and are thus less prone to it. researchgate.netnih.gov This computational insight helps in designing reaction conditions, such as using low temperatures and short reaction times, to suppress this unwanted side reaction. nih.gov
Quantum Chemical Simulations for Prediction of Molecular Stability and Reactivity of NCAs
Beyond elucidating reaction mechanisms, quantum chemical simulations are employed to predict the intrinsic molecular stability and reactivity of NCA monomers. cmu.edu These predictions are based on the calculation of various electronic structure descriptors that correlate with a molecule's behavior. acs.org By analyzing these parameters, researchers can gain a priori knowledge of a monomer's susceptibility to polymerization or degradation. cmu.edu
Key parameters derived from quantum chemical simulations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of kinetic stability; a larger gap generally implies lower reactivity and greater stability. acs.orgresearchgate.net
Other global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, can be calculated to provide a more comprehensive picture of molecular reactivity. acs.org These computational tools enable a virtual screening of different NCA structures, helping to identify candidates with desired stability and reactivity profiles before undertaking time-consuming and costly laboratory synthesis. creative-quantum.eu
Key Quantum Chemical Descriptors for Molecular Stability and Reactivity
This table defines key parameters obtained from quantum chemical simulations and explains their significance in predicting the stability and reactivity of molecules like z-Glycine N-carboxyanhydride.
| Descriptor | Abbreviation | Definition | Significance for Reactivity/Stability |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons. Higher E(HOMO) suggests greater nucleophilicity. |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Energy of the first vacant orbital. | Indicates the ability to accept electrons. Lower E(LUMO) suggests greater electrophilicity. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |
| Ionization Potential | IP | The minimum energy required to remove an electron from a molecule (IP ≈ -E(HOMO)). | A higher IP indicates a more stable molecule that is less likely to be oxidized. acs.org |
| Electron Affinity | EA | The energy released when an electron is added to a molecule (EA ≈ -E(LUMO)). | A higher EA suggests a greater ability to accept an electron and be reduced. acs.org |
| Global Hardness | η | A measure of the resistance to change in electron distribution (η ≈ (IP - EA) / 2). | "Hard" molecules have a large HOMO-LUMO gap and are less reactive. "Soft" molecules are more reactive. acs.org |
Perspectives and Emerging Research Directions in Z Glycine N Carboxyanhydride Chemistry
Future Innovations in Controlled Polymerization Methodologies for High-Precision Materials
The synthesis of polypeptides with precisely defined molecular weights, low dispersity, and complex architectures is a primary goal for creating advanced biomaterials. Future innovations in the controlled polymerization of Z-Gly-NCA are centered on achieving higher levels of precision and efficiency.
Living polymerization techniques, which eliminate chain-transfer and termination reactions, are central to this endeavor. While traditional methods using primary amine initiators often face challenges with side reactions, newer systems offer enhanced control. nih.gov High-vacuum techniques, for instance, have been shown to create the necessary impurity-free conditions for the living polymerization of NCAs. nih.gov
Recent advancements have also focused on the development of novel initiator and catalyst systems. rsc.org Organometallic complexes and metal-free initiators, such as hexamethyldisilazanes, have been explored to mediate the controlled ROP of NCAs. rsc.org Furthermore, cooperative polymerization strategies, where the growing polymer chain actively participates in and accelerates the polymerization process, are a promising avenue for rapid and controlled synthesis. acs.org Acid-catalyzed polymerization has also been shown to be effective, with the catalytic or inhibitory effect being dependent on the pKa of the acid used. chemrxiv.org
The table below summarizes various initiator systems and their impact on the controlled polymerization of NCAs, providing a glimpse into the ongoing efforts to refine these methodologies.
| Initiator System | Key Features | Resulting Polymer Characteristics | Reference |
| Primary Amines (with High-Vacuum Technique) | Reduces impurities that cause side reactions. | Controlled chain lengths and narrow chain length distribution. | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Acts as both initiator and mediator for chain propagation. | Quasi-living polymerization with control over molecular weight, particularly in low dielectric solvents. | nih.gov |
| Acid Catalysis (e.g., Acetic Acid) | Accelerates polymerization rate depending on the acid's pKa. | Excellent control over molecular weights with one-stage kinetics. | chemrxiv.org |
| Amino Acid Salts | Acts as a cooperative bifunctional initiator. | Fast and controlled polymerization, even in the presence of water. | chemrxiv.org |
Rational Design and Synthesis of Novel Glycine-Derived N-Carboxyanhydride Monomers with Tailored Reactivity
The versatility of polypeptides as functional materials is directly linked to the diversity of their constituent monomers. The rational design and synthesis of novel glycine-derived NCAs with tailored side chains are crucial for creating materials with specific properties.
By introducing functional groups onto the glycine (B1666218) nitrogen, a wide array of polypeptoids (N-substituted polyglycines) can be synthesized. These materials often exhibit unique properties compared to their polypeptide counterparts, such as enhanced solubility and resistance to proteolysis. For instance, the synthesis of N-(3-tert-butoxy-3-oxopropyl) glycine derived NCA allows for the creation of polypeptoids with carboxylic acid groups, which can be used to construct stimuli-responsive supramolecular assemblies. nsf.govrsc.org
Furthermore, the incorporation of functionalities like oligoethylene glycol can impart temperature-responsive solubility, while photoresponsive groups can be used to create materials that respond to light. nih.gov The synthesis of these specialized monomers often requires multi-step procedures, starting from glycine or other simple precursors. The table below presents examples of functionalized glycine-derived NCAs and the properties they impart to the resulting polymers.
| Glycine-Derived NCA Monomer | Functional Group | Resulting Polymer Property | Reference |
| N-(3-tert-butoxy-3-oxopropyl) glycine NCA | tert-butoxy-protected carboxylic acid | pH-responsive, structural mimic of poly(glutamic acid) after deprotection. | nsf.govrsc.org |
| N-butyl N-carboxyanhydride (Bu-NCA) | Butyl group | Forms cyclic poly(N-butyl glycine)s with potential for unique architectures. | nih.gov |
| Glyco-Threonine NCAs | Glycosylated threonine | Improved solubility and formation of stable polyproline II-like conformations. | digitellinc.com |
| S-(o-nitrobenzyl)-l-cysteine NCA | Photoresponsive o-nitrobenzyl group | Photoresponsive polypeptides. | nih.gov |
Deeper Understanding of Complex Reaction Mechanisms and Kinetics
A thorough understanding of the reaction mechanisms and kinetics of Z-Gly-NCA polymerization is fundamental to achieving precise control over the synthesis process. The ring-opening polymerization of NCAs can proceed through several competing mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). mdpi.com
In the NAM, a nucleophilic initiator (typically a primary amine) attacks the C5 carbonyl of the NCA ring. The AMM, on the other hand, involves the deprotonation of the NCA at the N3 position by a strong base, creating a highly reactive anionic monomer. mdpi.com For N-substituted glycine NCAs (NNCAs), such as Z-Gly-NCA, the AMM is not possible due to the absence of a proton on the nitrogen atom. frontiersin.org
Kinetic studies are crucial for elucidating these mechanisms. For instance, kinetic analyses have revealed that for some systems, a dormant-active chain end equilibrium can contribute to the controlled nature of the polymerization. acs.org The solvent also plays a significant role in the polymerization kinetics and mechanism. In low dielectric solvents, zwitterionic propagating intermediates can maintain a cyclic architecture, suppressing side reactions and leading to a quasi-living polymerization. nih.gov In contrast, high dielectric solvents can lead to dissociation of the chain ends and a loss of control. nih.gov
Recent research has also explored the use of computational methods, such as Density Functional Theory (DFT), to gain a deeper, molecular-level understanding of the polymerization mechanisms. frontiersin.org These studies can help to predict the reactivity of different monomers and initiators, aiding in the rational design of new polymerization systems. frontiersin.org The following table provides a comparative overview of the key mechanistic and kinetic features of NCA polymerization.
| Mechanism/Kinetic Aspect | Description | Key Influencing Factors | Reference |
| Normal Amine Mechanism (NAM) | Nucleophilic attack of an initiator on the C5 carbonyl of the NCA. | Initiator nucleophilicity, monomer structure, solvent polarity. | mdpi.com |
| Activated Monomer Mechanism (AMM) | Deprotonation of the NCA at the N3 position, followed by attack on another monomer. Not applicable to N-substituted NCAs. | Initiator basicity, solvent. | frontiersin.org |
| Cooperative Covalent Polymerization (CCP) | The growing polymer chain catalyzes the polymerization, leading to accelerated kinetics. | Secondary structure of the propagating chain, solvent polarity. | acs.org |
| Zwitterionic Polymerization | Initiated by N-heterocyclic carbenes, forming zwitterionic propagating species. | Solvent dielectric constant, NHC structure. | nih.gov |
Integration of z-Glycine N-carboxy-anhydride Chemistry with Principles of Green and Sustainable Chemistry
The increasing focus on environmental sustainability is driving significant changes in chemical synthesis. Integrating the principles of green chemistry into the synthesis and polymerization of Z-Gly-NCA is a critical area of future research.
One of the primary targets for greening polypeptide synthesis is the replacement of hazardous solvents. Traditionally, solvents like N,N-dimethylformamide (DMF) have been widely used. researchgate.net Researchers are actively exploring greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), cyclopentylmethyl ether (CPME), and N-butylpyrrolidinone (NBP). polypeptide.comhilarispublisher.com The ideal green solvent should not only be environmentally benign but also effective in dissolving reactants and facilitating a controlled polymerization.
Another key aspect of green chemistry is the development of more efficient and less wasteful synthetic routes for NCA monomers. The conventional synthesis of NCAs often involves the use of highly toxic phosgene (B1210022). kobe-u.ac.jp Phosgene-free methods are therefore highly desirable. One innovative approach is the "photo-on-demand" synthesis of NCAs from chloroform (B151607) and the corresponding amino acid, which offers a safer and more sustainable alternative. kobe-u.ac.jp
Furthermore, bio-inspired polymerization strategies are emerging as a promising green approach. For example, conducting the polymerization in a water/dichloromethane (B109758) biphasic system with interfacially anchored macroinitiators can mimic the highly regulated environment of natural protein synthesis. nih.govnih.gov This method allows for the in-situ purification of NCA monomers and can tolerate the presence of water, which typically causes unwanted side reactions. nih.govnih.gov The table below highlights some of the key green chemistry approaches being applied to NCA chemistry.
| Green Chemistry Approach | Description | Advantages | Reference |
| Green Solvents | Replacement of hazardous solvents like DMF with more benign alternatives (e.g., 2-MeTHF, NBP). | Reduced environmental impact and improved safety. | researchgate.netpolypeptide.com |
| Phosgene-Free NCA Synthesis | Development of synthetic routes that avoid the use of toxic phosgene, such as photo-on-demand synthesis. | Enhanced safety, reduced hazardous waste, and potentially lower costs. | kobe-u.ac.jp |
| Bio-inspired Polymerization in Aqueous Systems | Polymerization in biphasic systems that mimic natural protein synthesis, allowing for in-situ monomer purification and water tolerance. | Streamlined process, reduced need for stringent anhydrous conditions, and potential for large-scale, cost-effective production. | nih.govnih.gov |
Q & A
Q. What are the standard synthetic protocols for z-Glycine N-carboxyanhydride, and how is its purity validated?
Methodological Answer: z-Gly NCA is synthesized via the Leuchs’ method, involving cyclization of Z-protected glycine with phosgene or safer alternatives (e.g., triphosgene). Critical steps include:
Q. What safety protocols are critical when handling z-Gly NCA in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to moisture sensitivity and irritancy .
- Controlled Environments : Use gloveboxes or fume hoods to minimize exposure to atmospheric moisture, which hydrolyzes NCAs into non-reactive carbamates .
- Waste Management : Quench residual NCA with anhydrous methanol before disposal. Collect waste in sealed containers for incineration by certified facilities .
Advanced Research Questions
Q. How do reaction temperature and pressure influence the controlled polymerization of z-Gly NCA?
Methodological Answer: Controlled ring-opening polymerization (ROP) of z-Gly NCA requires optimization of:
- Temperature : Lower temperatures (0–20°C) suppress side reactions (e.g., chain termination) but slow propagation. For z-Gly NCA, 0°C is optimal to balance reactivity and control .
- Pressure : Reduced pressure (1 × 10⁻⁵ bar) accelerates polymerization by removing CO₂, a byproduct that inhibits chain growth. This is critical for achieving high molecular weights (Đ < 1.3) .
- Monitoring : Use in situ FTIR to track monomer conversion (>95%) and SEC-MALS for real-time molecular weight analysis .
Q. What computational approaches elucidate the mechanistic pathways of z-Gly NCA polymerization?
Methodological Answer:
Q. How can z-Gly NCA be integrated into stimuli-responsive block copolypeptides for biomedical applications?
Methodological Answer:
- Block Copolymer Design : Sequential ROP of z-Gly NCA with hydrophobic NCAs (e.g., γ-benzyl-L-glutamate) yields amphiphilic structures. Use MALDI-ToF MS to verify block fidelity .
- Stimuli-Responsive Behavior :
- Self-Assembly : Analyze nanostructures (vesicles, micelles) via TEM and DLS, correlating secondary structure (CD spectroscopy) with morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
